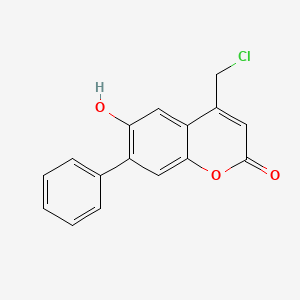

4-(chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

Description

4-(Chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a coumarin derivative characterized by a benzopyrone backbone with three key substituents: a chloromethyl group (-CH₂Cl) at position 4, a hydroxyl (-OH) group at position 6, and a phenyl ring at position 7. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, which are highly dependent on substituent patterns .

Properties

IUPAC Name |

4-(chloromethyl)-6-hydroxy-7-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c17-9-11-6-16(19)20-15-8-12(14(18)7-13(11)15)10-4-2-1-3-5-10/h1-8,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYMHGZVZGWYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves the chloromethylation of a chromen-2-one derivative. One common method involves the reaction of a chromen-2-one precursor with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chloromethyl group can be reduced to a methyl group.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products

Oxidation: Formation of 4-(formyl)-6-hydroxy-7-phenyl-2H-chromen-2-one.

Reduction: Formation of 4-methyl-6-hydroxy-7-phenyl-2H-chromen-2-one.

Substitution: Formation of various substituted derivatives

Biological Activity

4-(Chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one, also referred to as a chloromethyl chromenone derivative, is a synthetic compound with a fused benzopyrone structure. This compound has gained attention due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The unique combination of functional groups in its structure contributes to its reactivity and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A chloromethyl group at the 4-position.

- A hydroxyl group at the 6-position.

- A phenyl group at the 7-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has demonstrated antioxidant properties, attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and could have implications for aging and various diseases.

Anti-inflammatory Effects

In vitro studies suggest that this chromenone derivative possesses anti-inflammatory effects. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.

Anticancer Activity

One of the most significant areas of research involves the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer (MCF7) cells. The compound's ability to modulate various signaling pathways related to cell proliferation and survival underlines its potential as a therapeutic agent against cancer.

Case Studies and Research Findings

- Anticancer Efficacy :

- Enzyme Inhibition Studies :

- Structure–Activity Relationship (SAR) :

The biological activities of this compound are primarily attributed to its interaction with molecular targets within cells:

- Hydroxyl Group : Facilitates hydrogen bonding with enzymes or receptors.

- Chloromethyl Group : May undergo metabolic activation to form reactive intermediates that interact with cellular components.

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Antimicrobial Agents : Development of new antibiotics.

- Antioxidants : Formulations aimed at reducing oxidative stress.

- Anti-inflammatory Drugs : Potential treatments for chronic inflammatory conditions.

- Cancer Therapeutics : Investigating its role in cancer treatment regimens.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The biological and physicochemical properties of coumarins are profoundly influenced by substituent positions and electronic characteristics. Below is a comparative analysis of key analogues:

Table 1: Substituent Patterns and Molecular Properties

Key Observations :

- Chloromethyl vs. Methyl : The chloromethyl group at C4 (target compound) offers a reactive site for nucleophilic substitution, unlike the inert methyl group in 4-methyl derivatives .

- Phenyl vs.

- Hydroxy at C6 vs. C7 : Hydroxy positioning affects hydrogen-bonding networks. For example, 6-hydroxy-7-methoxy derivatives (e.g., ) exhibit different solubility profiles compared to 7-hydroxy analogues.

Crystallographic and Structural Insights

Crystallographic studies reveal how substituents influence molecular packing. For instance:

- 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one () forms hydrogen bonds via its hydroxyl group, stabilizing the crystal lattice. The target compound’s phenyl group at C7 may introduce π-π stacking interactions, altering packing efficiency .

- Software like Mercury CSD () enables visualization of such interactions, highlighting differences in void spaces and intermolecular contacts between analogues .

Q & A

Q. What are the optimized synthetic routes for 4-(chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via the Pechmann condensation , which involves acid-catalyzed cyclization of phenols with β-ketoesters. For example, reacting resorcinol derivatives with chloromethyl-substituted β-ketoesters in concentrated sulfuric acid typically yields the chromen-2-one backbone . Alternatively, base-catalyzed methods (e.g., potassium hydroxide in ethanol) are effective for introducing substituents like the phenyl group via Claisen-Schmidt condensation, as demonstrated in the synthesis of structurally similar chromenones . Yield optimization requires careful control of temperature (5–10°C for base catalysis ) and stoichiometric ratios of reactants. Impurities such as unreacted intermediates are minimized via recrystallization from dimethylformamide (DMF) or ethanol .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL) refines atomic coordinates, thermal parameters, and hydrogen-bonding networks, resolving challenges like crystallographic disorder in the chloromethyl or phenyl groups .

- NMR spectroscopy (¹H/¹³C) identifies substituent patterns: the hydroxy group at C6 appears as a deshielded singlet (~δ 10–12 ppm), while the chloromethyl group at C4 shows distinct splitting due to coupling with adjacent protons .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation pathways, critical for verifying synthetic products .

Q. What preliminary biological screening data exist for this compound, and how do structural features correlate with activity?

While direct studies on this compound are limited, structurally related chromenones exhibit antimicrobial and anticancer activities. For example, 6-chloro-7-hydroxy-4-phenyl derivatives show IC₅₀ values of <10 μM against breast cancer cell lines (MCF-7), attributed to the electron-withdrawing chloro group enhancing DNA intercalation . The hydroxy group at C6 is critical for hydrogen bonding with biological targets, while the phenyl group at C7 improves lipophilicity and membrane permeability .

Advanced Questions

Q. How can reaction kinetics and mechanistic studies clarify substitution patterns at the chloromethyl group?

The chloromethyl group undergoes nucleophilic substitution (SN₂) with amines, thiols, or alkoxides. Kinetic studies using pseudo-first-order conditions (excess nucleophile) reveal rate dependence on solvent polarity: polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states . Isotopic labeling (e.g., ¹⁸O in hydroxy groups) and DFT calculations can map reaction coordinates, identifying intermediates such as oxonium ions during acid-catalyzed substitutions . Competing elimination pathways (e.g., dehydrohalogenation) are minimized by using bulky bases like DIPEA .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and H-bond donor/acceptor counts correlate substituent effects with cytotoxicity. For example, chloromethyl groups enhance electrophilicity, increasing reactivity with thiols in enzyme active sites .

- Molecular docking (AutoDock Vina, GOLD) simulates binding to targets like topoisomerase II or COX-2. The phenyl group at C7 aligns with hydrophobic pockets, while the hydroxy group at C6 forms hydrogen bonds with catalytic residues (e.g., Arg503 in COX-2) .

- MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, identifying critical interactions for lead optimization .

Q. How are crystallographic disorders and twinning resolved in X-ray structures of this compound?

Crystallographic disorders (e.g., overlapping chloromethyl conformers) are resolved using SHELXL’s PART instruction , which refines occupancy ratios and anisotropic displacement parameters . For twinned crystals (common in monoclinic systems), the HKLF 5 format in SHELXL separates overlapping reflections, while the TWINROTMAT command defines twin laws . Hydrogen-bonding networks (e.g., O–H···O=C interactions) stabilize packing, reducing thermal motion artifacts . High-resolution data (d-spacing <0.8 Å) and low R-factor values (<0.05) validate structural models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.